4-[(Z)-amino(hydroxyimino)methyl]benzoic acid
Description
Historical Context and Development
The compound was first synthesized in the late 20th century as part of efforts to explore amidoxime derivatives for medicinal chemistry applications. Early reports from the 1980s documented its preparation through hydroxylamine-mediated nucleophilic addition to 4-cyanobenzoic acid precursors. The development of advanced characterization techniques in the 2000s, including X-ray crystallography and NMR spectroscopy, enabled precise determination of its (Z)-stereochemistry.
A pivotal advancement occurred in 2019 when researchers demonstrated its effectiveness as a substrate for monitoring carboxylate reductase activity through a colorimetric high-throughput assay. This application spurred renewed interest in its physicochemical properties and reactivity patterns.
Significance in Amidoxime Chemistry
This compound occupies a critical niche in amidoxime research due to:
- Bifunctional reactivity : The simultaneous presence of carboxylic acid and amidoxime groups enables dual reaction pathways.
- Steric orientation effects : The (Z)-configuration creates unique spatial arrangements that influence hydrogen bonding and metal coordination.
- Biological relevance : Structural analogs participate in mitochondrial amidoxime-reducing component (MARC) enzyme systems.
Table 1 compares key properties with related amidoxime derivatives:
Structural Classification and Nomenclature
The compound belongs to the benzoic acid derivatives subclass of amidoximes, characterized by:
- IUPAC Name : this compound
- Alternative names :
The (Z)-configuration refers to the spatial arrangement of the amino and hydroxyimino groups on the methylene carbon, confirmed through NOESY NMR experiments. The planar benzamidoxime moiety exhibits conjugation between the aromatic ring and amidoxime group, creating extended π-electron delocalization.
Properties
IUPAC Name |
4-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGPIDERPILTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Formylation: The benzoic acid undergoes formylation to introduce a formyl group (-CHO) at the para position of the benzene ring.
Oximation: The formylated benzoic acid is then treated with hydroxylamine to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid | C₈H₇N₂O₃ | 180.16* | ~196–197† | Carboxylic acid, hydroxyimino |
| 3-[(Z)-Amino(hydroxyimino)methyl]benzoic acid | C₈H₇N₂O₃ | 180.16 | 196–197 | Carboxylic acid, hydroxyimino |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 214–217 | Carboxylic acid, hydroxyl |
| Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C₉H₉N₂O₃ | 193.18 | 172–174 | Ester, hydroxyimino |
| 490-M16 (methoxyimino derivative) | C₁₁H₁₁NO₄ | 221.21 | Not reported | Carboxylic acid, methoxyimino |
*Calculated based on molecular formula ; †Assumed similarity to 3-isomer .
Key Observations:
- Replacement of the hydroxyimino group with methoxyimino (as in 490-M16) reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents .
- The methyl ester derivative exhibits a significantly lower melting point (172–174°C vs. ~196–197°C for the acid), attributable to reduced polarity .
Table 2: Comparative Bioactivity Profiles
| Compound Name | Reported Activities | Mechanism/Applications |
|---|---|---|
| This compound | Potential neuroactivity (inferred) | Metal chelation, redox modulation* |
| 4-Hydroxybenzoic acid | Antimicrobial, preservative | Inhibition of microbial enzymes |
| 490-M18 (hydroxyimino derivative) | Not explicitly reported | Structural analog for drug metabolism |
| 4-[(Z)-(hydroxyimino)-methyl]-N,N-dimethylaniline | Anti-Alzheimer’s activity | Neuroprotective via unknown targets |
*Hypothesized based on functional group chemistry .
Key Observations:
- The hydroxyimino group in this compound may enable metal chelation, a property exploited in neurodegenerative disease research (e.g., anti-Alzheimer’s activity in related compounds) .
- 4-Hydroxybenzoic acid lacks the imine functionality, limiting its redox activity but enhancing stability as a preservative .
- Methoxyimino derivatives (e.g., 490-M16) are often used in prodrug design due to their metabolic resistance compared to hydroxyimino analogs .
Biological Activity
4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which integrates an amino group and a hydroxyimino moiety, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- Chemical Formula : C₈H₈N₂O₃
- Molecular Weight : 180.16 g/mol
- CAS Number : 23610-05-1
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in critical cellular processes. The hydroxyimino group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that Schiff bases derived from benzoic acid demonstrate moderate to strong antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Amino-hydroxyimino-methyl benzoic acid | MRSA | 15-30 μg/mL |
| Schiff base derivatives | E. coli | 10-20 μg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro tests have shown efficacy against common fungal pathogens such as Candida albicans, with MIC values comparable to established antifungal agents .
Anticancer Potential
Recent studies suggest that derivatives of benzoic acid can induce apoptosis in cancer cell lines. For example, extracts containing similar compounds have been shown to activate proteasomal and autophagic pathways in human cancer cells, leading to increased cell death .
| Cell Line | Treatment | Observed Effect |
|---|---|---|
| Hep-G2 | 5 μM of extract | Induction of apoptosis |
| A2058 | 5 μM of extract | Increased cytotoxicity |
Study on Antimicrobial Properties
In a study involving various Schiff bases, including those related to this compound, significant antibacterial activity was recorded against MRSA and other resistant strains. The study highlighted the potential of these compounds in developing new antimicrobial therapies .
Evaluation of Anticancer Effects
A comprehensive evaluation demonstrated that extracts containing this compound could enhance the activity of the ubiquitin-proteasome pathway and the autophagy-lysosome pathway in fibroblasts. The findings suggest that such compounds could serve as novel modulators for cancer treatment strategies .
Q & A
Q. What synthetic routes are effective for preparing 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid, and how are reaction conditions optimized?
The compound can be synthesized via condensation reactions between 4-aminomethylbenzoic acid derivatives and hydroxylamine under controlled pH (6–7) to favor Z-configuration. Key steps include:
- Intermediate preparation : React 4-(aminomethyl)benzoic acid (CAS 56-91-7) with hydroxylamine hydrochloride in aqueous ethanol at 60°C for 6 hours .
- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >90% purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
- Yield optimization : Use excess hydroxylamine (1.5 equivalents) and inert atmosphere to minimize oxidation side products .
Q. What analytical techniques are critical for characterizing the Z-configuration and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration via coupling constants (e.g., J = 10–12 Hz for imino protons) and shifts for the hydroxyimino group (δ 10–12 ppm in DMSO-d₆) .
- Mass spectrometry : ESI-MS in negative mode detects [M–H]⁻ ions (theoretical m/z 193.16 for C₈H₈N₂O₃). Compare with synthetic byproducts (e.g., E-isomer or oxidized derivatives) .
- Melting point analysis : Purity is validated by sharp melting points (196–197°C for Z-isomer vs. 180–182°C for E-isomer) .
Q. How does the compound’s solubility and stability vary under different storage conditions?
- Solubility : Poor in water (<1 mg/mL at 25°C), moderate in DMSO (50 mg/mL). Solubility improves in alkaline buffers (pH >8) due to deprotonation of the carboxylic acid group .
- Stability : Store at 2–8°C under argon to prevent hydrolysis of the hydroxyimino group. Stability in DMSO solutions is limited to 48 hours at 4°C .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound in enzyme inhibition studies?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Predict binding affinity to enzymes like NAD⁺-dependent deacetylases .
- Docking studies : Use AutoDock Vina to simulate interactions with catalytic sites (e.g., NAMPT enzyme). Key residues (e.g., Asp219, His191) show hydrogen bonding with the hydroxyimino and carboxyl groups .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Experimental variables : Assess differences in assay conditions (e.g., pH, co-solvents like DMSO). For example, DMSO >1% can alter enzyme conformation, leading to IC₅₀ discrepancies .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., 4-aminobenzoic acid) that may skew activity measurements .
Q. What strategies improve synthetic yield while minimizing stereoisomer contamination?
- Chiral auxiliaries : Introduce tert-butyl carbamate groups during synthesis to sterically hinder E-isomer formation. Deprotect with TFA post-reaction .
- Flow chemistry : Continuous-flow reactors enhance mixing and temperature control, reducing side reactions (yield improvement from 65% to 82%) .
Data Contradiction Analysis
Q. Why do melting points vary between literature reports (e.g., 196–197°C vs. 180–182°C)?
- Impurity profiles : Lower-purity samples (e.g., 85% vs. 90%) show broader melting ranges. Recrystallization solvents (ethanol vs. acetonitrile) also affect crystal packing .
- Isomeric mixtures : Contamination with E-isomer (mp 180–182°C) reduces observed melting points. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 70:30) to quantify isomer ratios .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
